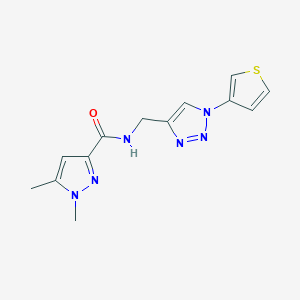

1,5-dimethyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,5-dimethyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole carboxamides. Compounds in this class are often studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-dimethyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

Introduction of the triazole moiety: This step often involves a click reaction between an azide and an alkyne to form the 1,2,3-triazole ring.

Coupling of the thiophene group: This can be done using a palladium-catalyzed cross-coupling reaction.

Final assembly: The carboxamide group is introduced through an amide coupling reaction.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Analyse Des Réactions Chimiques

Types of Reactions

1,5-dimethyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Halogenation or nitration can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone.

Applications De Recherche Scientifique

Pharmacological Applications

Research indicates that this compound exhibits various pharmacological properties:

Anticancer Activity

Studies have shown that derivatives containing pyrazole and triazole rings possess significant anticancer properties. For instance, compounds similar to 1,5-dimethyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-3-carboxamide have been evaluated for their efficacy against several cancer cell lines. The mechanisms often involve:

- Inhibition of DNA synthesis: Compounds target DNA replication processes essential for cancer cell proliferation.

- Interaction with key kinases: These compounds can inhibit kinases involved in tumorigenesis, leading to reduced cell viability in cancer models .

Antimicrobial Properties

The compound exhibits antimicrobial activity against various pathogens. Research has indicated that similar triazole-containing compounds can effectively inhibit bacterial growth and possess antifungal properties. The mechanism may involve disrupting microbial cell wall synthesis or interfering with metabolic pathways critical for microbial survival .

Anti-inflammatory Effects

Inflammation plays a crucial role in numerous diseases, including cancer and autoimmune disorders. Compounds with pyrazole and triazole structures have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of related pyrazole derivatives on human lung cancer (A549) cells. Results indicated that these compounds significantly inhibited cell growth compared to standard chemotherapy agents like cisplatin. Mechanistic studies revealed that the compounds induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Case Study 2: Antimicrobial Activity

In another investigation, a series of triazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed promising antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli. The study concluded that modifications in the thiophene ring could enhance activity against resistant strains .

Mécanisme D'action

The mechanism of action of 1,5-dimethyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-3-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The pyrazole and triazole rings can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, affecting various biochemical pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1,5-dimethyl-N-((1-(phenyl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-3-carboxamide

- 1,5-dimethyl-N-((1-(furan-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-3-carboxamide

Uniqueness

1,5-dimethyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-3-carboxamide is unique due to the presence of the thiophene ring, which can impart distinct electronic and steric properties compared to other similar compounds. This can influence its reactivity and interaction with biological targets, potentially leading to unique biological activities.

Activité Biologique

1,5-Dimethyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrazole-3-carboxamide is a synthetic compound that has attracted attention in pharmaceutical research due to its unique structural features and potential biological activities. This article focuses on its biological activity, including mechanisms of action, synthesis pathways, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with both dimethyl groups and a thiophene moiety, along with a triazole component. These structural elements contribute to its pharmacological properties.

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₃H₁₅N₅O₂S |

| Molecular Weight | 293.36 g/mol |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, thereby altering cellular functions.

- Receptor Interaction : It can bind to cellular receptors, modulating their activity and triggering downstream signaling cascades.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of pyrazole and triazole compounds showed varying degrees of effectiveness against bacterial strains such as E. coli and S. aureus .

Antitumor Activity

In vitro studies have shown that related compounds possess antitumor properties. For instance, pyrano[2,3-c]pyrazoles exhibited selective inhibition against human cancer cell lines like HCT116 (colon carcinoma) with IC50 values indicating effective cytotoxicity . This suggests potential applications in oncology for the compound under discussion.

Antiviral Activity

Emerging research highlights the potential of this compound class as antiviral agents. In silico studies indicated that certain derivatives could inhibit viral proteins associated with SARS-CoV2, suggesting a promising avenue for COVID-19 treatment .

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Pyrazole Ring : Initial reactions involve hydrazines and appropriate carbonyl compounds.

- Introduction of the Thiophene Group : This step often utilizes thiophene derivatives through electrophilic substitution reactions.

- Functionalization : The final steps involve forming the carboxamide group through acylation reactions.

Study 1: Antimicrobial Efficacy

A study published in ChemistrySelect evaluated various pyrazole derivatives for their antimicrobial efficacy. The results indicated that compounds with thiophene substitutions had enhanced activity against Gram-positive bacteria compared to their non-thiophene counterparts .

Study 2: Anticancer Properties

In another investigation published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized a series of triazole-containing pyrazoles and assessed their cytotoxic effects on several cancer cell lines. Results showed that specific modifications led to compounds with IC50 values as low as 6.2 μM against HCT116 cells .

Propriétés

IUPAC Name |

1,5-dimethyl-N-[(1-thiophen-3-yltriazol-4-yl)methyl]pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N6OS/c1-9-5-12(16-18(9)2)13(20)14-6-10-7-19(17-15-10)11-3-4-21-8-11/h3-5,7-8H,6H2,1-2H3,(H,14,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWFKJVLZVRNDTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)NCC2=CN(N=N2)C3=CSC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N6OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.